2-Hydroxy-4,5-dimethyl-nicotinonitrile
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Overview
Description
2-Hydroxy-4,5-dimethyl-nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a pyridine ring substituted with hydroxyl and methyl groups, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4,5-dimethyl-nicotinonitrile can be achieved through several methods. One common approach involves the reaction of 4,5-dimethyl-2-nitropyridine with hydroxylamine under basic conditions to form the corresponding hydroxylamine derivative, which is then dehydrated to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4,5-dimethyl-nicotinonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 2-oxo-4,5-dimethyl-nicotinonitrile.
Reduction: Formation of 2-hydroxy-4,5-dimethyl-nicotinamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,5-dimethyl-nicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors, leading to various biological responses .
Comparison with Similar Compounds
Nicotinonitrile: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.
2-Hydroxy-nicotinonitrile: Lacks the methyl groups, which may affect its biological activity and chemical properties.
4,5-Dimethyl-nicotinonitrile: Lacks the hydroxyl group, impacting its solubility and reactivity.
Uniqueness: The combination of these functional groups allows for a broader range of chemical modifications and biological interactions compared to its analogs .
Properties
IUPAC Name |
4,5-dimethyl-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-4-10-8(11)7(3-9)6(5)2/h4H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWCYJPHZVRJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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